4-chloro-N'-[(1E)-1-(5-methylfuran-2-yl)ethylidene]benzohydrazide
Overview
Description
4-chloro-N’-[(1E)-1-(5-methylfuran-2-yl)ethylidene]benzohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a chloro-substituted benzohydrazide moiety linked to a furan ring through an ethylidene bridge. Its molecular formula is C13H11ClN2O2, and it has a molecular weight of 262.69 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-[(1E)-1-(5-methylfuran-2-yl)ethylidene]benzohydrazide typically involves the condensation reaction between 4-chlorobenzohydrazide and 5-methylfurfural. The reaction is carried out in an ethanol solvent under reflux conditions for several hours. Upon cooling, the product precipitates out and can be purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N’-[(1E)-1-(5-methylfuran-2-yl)ethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The ethylidene bridge can be reduced to form the corresponding ethyl derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
4-chloro-N’-[(1E)-1-(5-methylfuran-2-yl)ethylidene]benzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-chloro-N’-[(1E)-1-(5-methylfuran-2-yl)ethylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N’-[(1E)-(2-nitrophenyl)methylidene]benzohydrazide
- 4-chloro-N’-[(1E)-1-(2-furyl)ethylidene]benzohydrazide
- 4-chloro-N’-[(1E)-1-(5-chloro-2-hydroxyphenyl)ethylidene]benzohydrazide
Uniqueness
4-chloro-N’-[(1E)-1-(5-methylfuran-2-yl)ethylidene]benzohydrazide is unique due to the presence of the 5-methylfuran moiety, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
4-chloro-N-[(E)-1-(5-methylfuran-2-yl)ethylideneamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-9-3-8-13(19-9)10(2)16-17-14(18)11-4-6-12(15)7-5-11/h3-8H,1-2H3,(H,17,18)/b16-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGBSARXEVHDDN-MHWRWJLKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=NNC(=O)C2=CC=C(C=C2)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C(=N/NC(=O)C2=CC=C(C=C2)Cl)/C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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